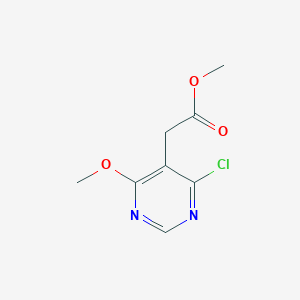

Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3/c1-13-6(12)3-5-7(9)10-4-11-8(5)14-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRCZEMNPQCPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=N1)Cl)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701254627 | |

| Record name | Methyl 4-chloro-6-methoxy-5-pyrimidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701254627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171096-34-7 | |

| Record name | Methyl 4-chloro-6-methoxy-5-pyrimidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171096-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloro-6-methoxy-5-pyrimidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701254627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate typically involves two main stages:

- Formation of the 4-chloro-6-methoxypyrimidine core , often starting from 2-amino-4,6-dichloropyrimidine or related intermediates.

- Introduction of the methyl acetate side chain at the 5-position of the pyrimidine ring, usually via functional group transformation or coupling reactions.

Preparation of 4-chloro-6-methoxypyrimidine Intermediate

A key intermediate for the target compound is 2-amino-4-chloro-6-methoxypyrimidine. Its preparation has been well documented and involves selective nucleophilic substitution of 2-amino-4,6-dichloropyrimidine with methoxide ions under controlled conditions.

Reaction Conditions and Solvent Selection

- The reaction is conducted by treating 2-amino-4,6-dichloropyrimidine with sodium methoxide or a mixture of alkali metal hydroxide and methanol.

- The process is typically carried out in a polar aprotic solvent such as acetone, dimethylformamide, or N-methylpyrrolidone. Acetone is especially preferred for its balance of polarity and ease of removal.

- Temperature control is critical: reactions are performed between 5 and 60 °C, with optimal selectivity and yield achieved at 15–40 °C. Low temperatures (below 20 °C) favor selectivity by limiting side reactions.

- The alkoxide or hydroxide is added slowly to the solution of 2-amino-4,6-dichloropyrimidine in the solvent to control the reaction rate and minimize impurities.

Purification and Yield Optimization

- After completion, the polar aprotic solvent is partially distilled off (>30%) to concentrate the product.

- Water is then added to precipitate the 2-amino-4-chloro-6-methoxypyrimidine, which is filtered and washed.

- This method yields high purity and improved yields (above 70%) compared to older methods that suffered from residual reactants and required extensive purification.

- The process is economically and environmentally favorable due to solvent recycling and reduced waste.

| Parameter | Conditions/Notes |

|---|---|

| Starting material | 2-amino-4,6-dichloropyrimidine |

| Nucleophile | Sodium methoxide or alkali hydroxide/methanol mixture |

| Solvent | Acetone (preferred), DMF, NMP |

| Temperature | 5–60 °C (optimal 15–40 °C) |

| Reaction time | Variable, typically several hours |

| Workup | Partial distillation of solvent, water addition for precipitation |

| Yield | >70% with high purity |

Literature and Patent Insights

- A patent (US20060035913A1) describes the preparation of 2-amino-4-chloro-6-methoxypyrimidine via reaction of 2-amino-4,6-dichloropyrimidine with sodium methoxide in acetone, emphasizing temperature control and solvent removal for high yield and purity. This intermediate is crucial for further functionalization into this compound.

- Research articles on related pyrimidine derivatives highlight the use of palladium-catalyzed couplings and diazonium salt reactions for functionalization at different positions of the pyrimidine ring, which can be adapted for side chain introduction.

- The synthesis of methyl 2-(4-methoxypyrimidin-2-yl)acetate (a closely related compound) involves esterification of the corresponding carboxylic acid with methanol under reflux, providing a procedural template for the target compound.

Summary Table of Preparation Methods

| Stage | Starting Material | Reagents/Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| Preparation of 2-amino-4-chloro-6-methoxypyrimidine | 2-amino-4,6-dichloropyrimidine | Sodium methoxide, acetone, 15–40 °C | >70%, high purity | Controlled addition, solvent distillation |

| Introduction of methyl acetate | 4-chloro-6-methoxypyrimidine-5-carboxylic acid | Methanol, acid catalyst, reflux | High purity | Fischer esterification |

| Alternative functionalization | Halogenated pyrimidines | Pd-catalyzed coupling (e.g., Suzuki) | Variable | Used for analogs, adaptable |

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Substituent

The chlorine atom at position 4 of the pyrimidine ring undergoes nucleophilic substitution under catalytic or thermal conditions.

Key Reactions

Mechanistic Insights :

-

Palladium-catalyzed cross-coupling reactions (e.g., cyanation, amination) proceed via oxidative addition of the C–Cl bond to Pd(0), followed by transmetallation or ligand exchange .

-

Microwave irradiation enhances reaction rates and yields in cyanation due to uniform heating .

Hydrolysis and Reduction of the Ester Group

The methyl ester moiety is susceptible to hydrolysis or reduction, enabling functional group interconversion.

Hydrolysis

Reduction

| Reagents | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄, THF, 0°C → RT | 2-(4-Chloro-6-methoxypyrimidin-5-yl)ethanol | 85% | |

| DIBAL-H, toluene, –78°C | Same as above | 92% |

Applications :

-

Carboxylic acid derivatives serve as intermediates for amide or peptide coupling .

-

Alcohol products are precursors for etherification or esterification .

Demethylation of the Methoxy Group

The methoxy group at position 6 can be demethylated under strong acidic or Lewis acid conditions.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| BBr₃, DCM | –78°C → RT, 12 h | Methyl 2-(4-chloro-6-hydroxypyrimidin-5-yl)acetate | 78% | |

| HBr (48%), AcOH | Reflux, 6 h | Same as above | 65% |

Significance :

-

Demethylation generates a phenolic hydroxyl group, enabling further functionalization (e.g., glycosylation, sulfonation) .

Cyclization Reactions

Intramolecular cyclization reactions form fused heterocycles, expanding structural diversity.

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| With hydrazine | EtOH, reflux, 8 h | Pyrimido[4,5-d]pyridazine derivatives | 68% | |

| With thiourea | K₂CO₃, DMF, 120°C | Thiazolo[4,5-d]pyrimidines | 55% |

Biological Relevance :

Comparative Reactivity of Structural Analogs

A comparison with structurally similar compounds highlights the influence of substituents:

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate is synthesized through various chemical pathways, typically involving the reaction of pyrimidine derivatives with acetic acid derivatives. The compound's structure features a pyrimidine ring, which is known for its biological activity. The presence of both chloro and methoxy groups enhances its reactivity and potential applications in drug design.

2.1 Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. In studies where various pyrimidine derivatives were screened for their effects against different microbial strains, certain compounds demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus saprophyticus .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Microbial Strain | Activity (Sensitivity) |

|---|---|---|

| This compound | S. aureus | Sensitive (1/10 isolates) |

| This compound | S. saprophyticus | Sensitive (3/10 isolates) |

2.2 Anticancer Potential

This compound has also been explored for its anticancer properties. Studies have shown that modifications to the pyrimidine structure can lead to compounds with inhibitory effects on cancer cell lines, particularly through pathways involving phosphatidylinositol 3-kinase (PI3K) . The inhibition of PI3K is crucial as this pathway is often dysregulated in cancer.

Therapeutic Applications

3.1 Neurological Disorders

The modulation of metabotropic glutamate receptors has been identified as a promising therapeutic strategy for treating neurological disorders. Compounds related to this compound have been studied for their ability to selectively modulate these receptors, potentially offering new avenues for treatment .

3.2 Agricultural Uses

Beyond medicinal applications, this compound may also find utility in agriculture as a pesticide or herbicide due to its biological activity against various pathogens . The compound's efficacy in inhibiting microbial growth can be leveraged to develop safer agricultural practices.

Case Studies

Case Study 1: Antimicrobial Screening

A study conducted on the antimicrobial efficacy of various pyrimidine derivatives included this compound among other compounds. The results indicated that this compound exhibited notable activity against specific bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Line Inhibition

In vitro studies on cancer cell lines demonstrated that derivatives based on this compound inhibited cell proliferation through the PI3K pathway. This research highlights the compound's potential role in developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include the inhibition of enzyme activity or the modulation of receptor functions.

Comparison with Similar Compounds

Similar Compounds

- 2,4-Dichloro-6-methylpyrimidine

- 2-Chloro-4-methylpyridine

- 2-Amino-4-chloro-6-methoxypyrimidine

Uniqueness

Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and chloro substituents make it a versatile intermediate for various chemical reactions, and its ester group enhances its solubility and reactivity in organic synthesis.

Biological Activity

Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Molecular Structure and Composition

- Molecular Formula : C8H10ClN2O3

- Molecular Weight : 218.63 g/mol

- IUPAC Name : this compound

- CAS Number :

This compound interacts with various biological systems, particularly through its influence on enzyme activity and cellular processes.

Enzyme Interactions

The compound has been shown to interact with enzymes involved in pyrimidine metabolism, specifically:

- Dihydroorotate Dehydrogenase : Involved in the de novo synthesis of pyrimidines.

- Thymidylate Synthase : Critical for DNA synthesis and repair.

These interactions suggest that the compound may have implications in cancer therapy, as inhibitors of these enzymes are explored for their antitumor effects.

Cellular Effects

The compound influences several cellular functions:

- Modulates cell signaling pathways, notably the MAPK/ERK pathway, which is essential for cell proliferation and differentiation.

- Affects gene expression related to cell cycle regulation and apoptosis.

The biological activity of this compound is mediated through specific molecular interactions:

- Binding to Enzymes : The compound binds to active sites on enzymes, leading to inhibition or alteration of their activity.

- Influencing Signaling Pathways : It can activate or inhibit pathways that control cell growth and survival.

- Gene Expression Modulation : Alters transcription factors that regulate genes associated with cellular growth and apoptosis.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens. The results indicate:

- Moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus).

- Significant efficacy against Gram-negative bacteria (e.g., Escherichia coli), particularly when modified with additional functional groups .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the pyrimidine ring can enhance biological activity:

- The introduction of hydrophobic groups increases potency against bacterial strains.

- Variations in substituents at specific positions on the pyrimidine ring influence the overall antimicrobial efficacy.

Case Studies

-

Antimicrobial Efficacy Study

- A study screened various derivatives for their antimicrobial activity. This compound exhibited a notable increase in activity when compared to its unsubstituted analogs.

- Results showed that compounds with additional hydrophobic substituents had enhanced activity against E. coli and C. albicans.

-

Cancer Cell Line Studies

- In vitro studies using cancer cell lines demonstrated that this compound can inhibit cell proliferation at micromolar concentrations, indicating potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate, and how can regioselectivity be controlled during substitution reactions?

- Methodology : The compound can be synthesized via lithiation of 4-chloro-6-methoxypyrimidine using LDA (lithium diisopropylamide) in THF at –78°C, followed by reaction with methyl acetylate derivatives. Regioselectivity at the pyrimidine ring’s 5-position is achieved by steric and electronic effects of the methoxy and chloro substituents. For example, benzoylation at the 5-position requires a two-step sequence: lithiation followed by aldehyde addition and oxidation (e.g., PCC for ketone formation) to avoid direct acylation failures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodology :

- 1H/13C NMR : Assign signals based on pyrimidine ring deshielding effects (e.g., chloro and methoxy groups influence adjacent protons). The acetate methyl group typically appears as a singlet near δ 3.7 ppm.

- IR Spectroscopy : Key peaks include C=O (ester, ~1700–1750 cm⁻¹) and C-Cl (~700–800 cm⁻¹).

- Mass Spectrometry : HR-MS confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns (e.g., loss of methoxy or chloro groups).

Cross-validation with X-ray crystallography is recommended for structural confirmation .

Q. What are common side reactions during synthesis, and how can they be minimized?

- Methodology : Competing hydrolysis of the chloro substituent or ester group can occur under acidic/basic conditions. Use anhydrous solvents (e.g., THF) and low temperatures (–78°C) during lithiation. Quenching reactions with aqueous NH4Cl instead of strong acids reduces ester degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and intermolecular interactions in crystallographic studies of this compound?

- Methodology : Density Functional Theory (DFT) calculations optimize molecular geometry and electrostatic potential surfaces, predicting hydrogen-bonding motifs (e.g., C=O⋯H–N interactions). Compare computed bond lengths/angles with X-ray data to validate models. Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bonding patterns in crystal packing .

Q. What challenges arise in resolving data contradictions between experimental and computational results?

- Methodology : Discrepancies in bond angles (>2° deviation) or torsional strain may indicate crystal packing effects vs. gas-phase calculations. Use SHELXL refinement with high-resolution crystallographic data to adjust thermal parameters and validate hydrogen atom positions. Pair with Hirshfeld surface analysis to quantify intermolecular contacts .

Q. How can reaction intermediates be stabilized during multi-step syntheses involving this compound?

- Methodology : For intermediates like (4-chloro-6-methoxypyrimidin-5-yl)phenylmethanol, use low-temperature workups (–20°C) and inert atmospheres to prevent oxidation. Silica gel chromatography with hexane/EtOAc (4:1) effectively isolates sensitive intermediates. Monitor by TLC with UV quenching at 254 nm .

Q. What strategies improve crystallinity for X-ray diffraction studies of derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.